3-(4-Chlorophenoxy)piperidine
Overview
Description
“3-(4-Chlorophenoxy)piperidine” is a chemical compound with the molecular formula C11H14ClNO . It is used as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “3-(4-Chlorophenoxy)piperidine”, has been a topic of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenoxy)piperidine” consists of a piperidine ring attached to a chlorophenyl group via an oxygen atom . The InChI key for this compound is NRNUAELGGRFVQV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenoxy)piperidine” is a white to pale yellow powder . It has a molecular weight of 248.15 . The compound is soluble in water .
Scientific Research Applications
Molecular Structure and Conformation
- The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized by X-ray diffraction, revealing orthorhombic crystals and a chair conformation for the piperidine ring, which is significant for understanding molecular interactions and designing related compounds for various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Applications and Catalysis
- Piperidine derivatives have been explored for their utility in catalysis, such as Fe3O4-PPCA nanoparticles, which demonstrated efficacy as a novel catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the potential of piperidine-based materials in facilitating chemical transformations (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Activity
- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, involving a piperidine scaffold, was synthesized and demonstrated favorable antimicrobial activities, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Conformational Studies
- Conformational studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provided insights into the structural preferences of piperidine rings, which are crucial for understanding their biological activity and interaction with biological targets (Arulraj et al., 2017).
Electronic and Optical Properties
- Novel regioregular conjugated polythiophenes with side-chain containing different substituted end groups, including piperidine, were synthesized, showcasing the influence of the carbonyl group on the electrochemical properties of conjugated polythiophenes. These findings are important for the development of materials with tailored electronic and optical properties (Wang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXELOOCWZRBKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397576 | |
Record name | 3-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)piperidine | |
CAS RN |
384346-27-4 | |
Record name | 3-(4-Chlorophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384346-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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